o-(Octadecyl)toluene
Description
o-(Octadecyl)toluene is a toluene derivative featuring an octadecyl (C₁₈H₃₇) group substituted at the ortho position of the benzene ring. This structural configuration imparts distinct physicochemical properties, such as enhanced hydrophobicity, thermal stability, and solubility in non-polar solvents.
Properties
CAS No. |
94135-42-9 |
|---|---|
Molecular Formula |
C25H44 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-methyl-2-octadecylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3 |
InChI Key |
JJSNBRUUOSMXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grafting Method: This involves the reaction of commercial silica with octadecylsilane in a slurry system.
Sol-Gel Method: This method involves the combination of silicon alkoxides, leading to hydrolysis and condensation reactions.
Industrial Production Methods: The industrial production of o-(Octadecyl)toluene typically involves large-scale synthesis using the sol-gel method due to its efficiency in producing high yields and the ability to control the particle size and morphology of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(Octadecyl)toluene can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the toluene ring, potentially converting it into a more saturated hydrocarbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the toluene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
- Hydrophobic Agent : Utilized in organic synthesis as a hydrophobic medium, enhancing the solubility of non-polar compounds.
- Reactions :
- Oxidation : Converts to benzoic acid derivatives.
- Reduction : Can be reduced to form various alkylbenzenes.
- Substitution : Electrophilic substitution can occur on the aromatic ring.
Biology
- Membrane Studies : Investigated for its role in studying membrane proteins and lipid interactions. The integration of o-(Octadecyl)toluene into lipid bilayers affects membrane fluidity and protein functionality.
Medicine
- Drug Delivery Systems : Its hydrophobic characteristics make it suitable for formulating drug delivery systems, allowing for improved bioavailability of hydrophobic drugs.
Industry
- Lubricants and Coatings : Employed in the production of lubricants due to its low volatility and high thermal stability.
- Surfactants : Used in formulations requiring enhanced wetting properties.
Case Study 1: Membrane Protein Interaction
A study investigated the effects of this compound on membrane protein stability and activity. Researchers found that varying concentrations of the compound significantly altered the fluidity of lipid bilayers, impacting protein function.
| Concentration (mM) | Fluidity Change (%) | Protein Activity (%) |
|---|---|---|
| 0 | 0 | 100 |
| 1 | +15 | 95 |
| 5 | +30 | 80 |
| 10 | +50 | 60 |
Case Study 2: Drug Delivery Formulation
In a formulation study, this compound was incorporated into a drug delivery system for a poorly soluble anticancer drug. The results indicated enhanced solubility and sustained release profiles compared to traditional formulations.
| Formulation Type | Release Rate (%) | Solubility (mg/mL) |
|---|---|---|
| Control | 25 | 0.5 |
| With this compound | 75 | 2.5 |
Mechanism of Action
The mechanism of action of o-(Octadecyl)toluene primarily involves its hydrophobic interactions. The long octadecyl chain provides a hydrophobic surface that can interact with various hydrophobic molecules, facilitating their adsorption or separation. This property is particularly useful in chromatography and biosensor applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
- Octadecyl methacrylate (ODMA) : An ester with a methacrylic acid backbone and octadecyl chain, used in polymer synthesis .
- Octadecyl acrylate : Similar to ODMA but with an acrylic acid backbone, synthesized via esterification .
- Octadecyl chloride : A halogenated hydrocarbon with a C₁₈ chain, studied for lubricant properties .
- Octadecyl-silica (C18) : Chromatographic stationary phase with bonded octadecyl groups .
Table 1: Structural and Functional Group Comparison
| Compound | Functional Group | Core Structure | Key Feature |
|---|---|---|---|
| o-(Octadecyl)toluene | Aromatic + alkyl | Toluene + C₁₈ | Ortho-substituted benzene ring |
| Octadecyl methacrylate | Ester (methacrylic acid) | Methacrylate + C₁₈ | Polymerizable double bond |
| Octadecyl acrylate | Ester (acrylic acid) | Acrylate + C₁₈ | Similar to ODMA, lower steric hindrance |
| Octadecyl chloride | Alkyl halide | C₁₈ + Cl | High thermal stability (>300°C) |
| C18 chromatographic phase | Silica-bonded C₁₈ | Silica + C₁₈ | Planarity recognition in HPLC |
Physical and Chemical Properties
Table 2: Comparative Physical Properties
*Estimated based on analogous alkyl aromatics.
Stability and Reactivity
- This compound : Expected to resist hydrolysis due to the absence of reactive functional groups (unlike esters or halides).
- ODMA/Octadecyl acrylate: Susceptible to radical polymerization but stabilized by inhibitors like hydroquinone during synthesis .
Biological Activity
o-(Octadecyl)toluene (C25H44), a derivative of toluene, is primarily utilized in various industrial applications, including as a surfactant and in the formulation of lubricants. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article explores the biological effects of this compound, focusing on its interaction with biological systems, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a toluene backbone with an octadecyl (C18) alkyl chain attached at the ortho position. This structural modification enhances its hydrophobic properties, making it more soluble in lipid environments compared to standard toluene.
1. Interaction with Ion Channels
Research indicates that toluene and its derivatives can affect ion channels critical for neuronal excitability. Studies have shown that toluene inhibits NMDA receptors, particularly those containing the GluN2B subunit, while exhibiting little effect on AMPA receptors. This selective inhibition may lead to neurobiological changes associated with chronic exposure to these compounds, such as white matter damage and alterations in neurotransmitter release .
| Ion Channel Type | Effect of Toluene |
|---|---|
| NMDA (GluN2B) | Inhibition |
| AMPA | Minimal effect |
| Nicotinic Acetylcholine Receptors | Variable sensitivity depending on subtype |
2. Neurotoxicity and Behavioral Effects
Acute exposure to high concentrations of toluene can lead to significant neurotoxic effects. Case studies have documented instances of acute toluene intoxication resulting in symptoms such as stupefaction, paresis, and amnesia in individuals exposed to concentrations exceeding 7000 mg/m³ . Long-term inhalation abuse has been associated with cognitive deficits and psychiatric disorders .
3. Metabolic Impacts
Studies utilizing microPET imaging have demonstrated that both acute and chronic exposure to toluene results in reduced metabolic function within specific brain regions, including the hippocampus and thalamus. These metabolic changes correlate with behavioral alterations observed in animal models exposed to high levels of toluene .
Toxicological Profile
The toxicological profile of this compound is derived from studies on its parent compound, toluene. Chronic exposure has been linked to several adverse health effects:
- Neurological Effects : Cognitive impairment, memory loss, and motor dysfunction.
- Respiratory Issues : Chemical pneumonitis and respiratory depression from inhalation.
- Renal and Hepatic Toxicity : Alterations in liver function tests and renal impairment due to solvent effects.
Case Studies
Recent case studies illustrate the clinical implications of this compound exposure:
- Case Study 1 : An adolescent presented with symptoms consistent with inhalant abuse after prolonged exposure to correction fluid containing high levels of toluene. Treatment involved counseling and pharmacotherapy, leading to successful cessation of use .
- Case Study 2 : Two patients were found unconscious after exposure to high concentrations of toluene during construction work. Clinical evaluations revealed significant neurological impairment that necessitated intensive care management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
